molecular formula C15H11BrO B8497844 3-(2-Bromophenyl)-1-phenyl-2-propen-1-one CAS No. 22966-10-5

3-(2-Bromophenyl)-1-phenyl-2-propen-1-one

Cat. No.: B8497844
CAS No.: 22966-10-5
M. Wt: 287.15 g/mol
InChI Key: OLPPSDMJGDTGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromophenyl)-1-phenyl-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one of the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-phenyl-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzaldehyde and 3-bromoacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Bromophenyl)-1-phenyl-2-propen-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-phenyl-2-propen-1-one involves its interaction with molecular targets such as enzymes and receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromophenyl)-1-phenyl-2-propen-1-one is unique due to its specific structural features, such as the bromine atom on the phenyl ring and the α,β-unsaturated carbonyl system. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

22966-10-5

Molecular Formula

C15H11BrO

Molecular Weight

287.15 g/mol

IUPAC Name

3-(2-bromophenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C15H11BrO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h1-11H

InChI Key

OLPPSDMJGDTGJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Br

Origin of Product

United States

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